REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([Cl:11])[CH:5]=[CH:4][C:3]=1[OH:12].[OH-].[Na+].S(OC)(O[CH3:19])(=O)=O>C(Cl)Cl.[Cl-].C([N+](C)(C)C)C1C=CC=CC=1.O>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([Cl:11])[CH:5]=[CH:4][C:3]=1[O:12][CH3:19] |f:1.2,5.6|
|
Name
|
|
Quantity
|
155.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1[N+](=O)[O-])Cl)O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
44.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
143 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
There is added
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1[N+](=O)[O-])Cl)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |